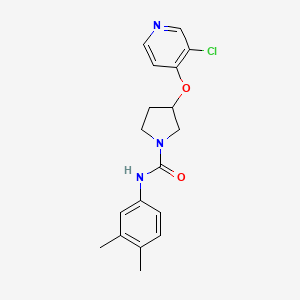

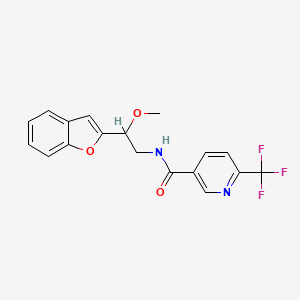

![molecular formula C14H11ClN2O2S B2954069 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide CAS No. 1645380-82-0](/img/structure/B2954069.png)

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Thiophene derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Photoinduced Intramolecular Charge Transfer

The study of substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes highlights the formation of a twisted intramolecular charge transfer (TICT) state. This state is influenced by substituents such as methoxy, methoxycarbonyl, or cyano, but not by methyl, hydrogen, chloro, or trifluoromethyl substituents. The research indicates the TICT states for cyano and methoxycarbonyl substituents result from the twisting of specific bonds, which are distinct from states previously proposed for other compounds. This study provides insight into the photochemical behavior of compounds with similar structures to 4-Chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide, demonstrating the significant role of substituents in photoinduced processes (Yang et al., 2004).

Catalytic Decomposition with Thioamides

Research on the catalytic decomposition of a dibenzylselenonium ylide with thioamides reveals the decomposition facilitated by thioamides, yielding corresponding selenide and tetra-substituted ethylene. This finding suggests potential applications in catalysis and synthetic chemistry, where specific structural components similar to this compound are involved (Tamagaki & Hatanaka, 1976).

Molecular Structure Optimization

The molecular structure optimization of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reaction, X-ray diffraction, and DFT calculations provides insights into intermolecular interactions, geometry, and the effects of dimerization and crystal packing. These studies contribute to understanding the structural and electronic properties of benzamide derivatives, relevant to the design and synthesis of new compounds with desired properties (Karabulut et al., 2014).

Mécanisme D'action

Target of Action

Many compounds containing a thiophene ring have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Compounds with a thiophene ring often interact with their targets through various mechanisms, depending on the specific functional groups attached to the thiophene ring .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolism .

Result of Action

Thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

Environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .

Propriétés

IUPAC Name |

4-chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-19-13-6-9(2-3-11(13)15)14(18)17-12(7-16)10-4-5-20-8-10/h2-6,8,12H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUOQZSHMMMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC(C#N)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

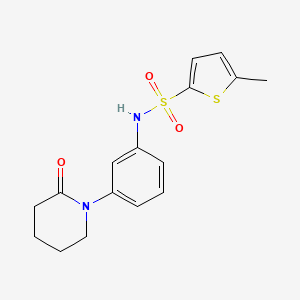

![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)

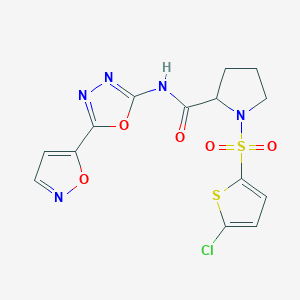

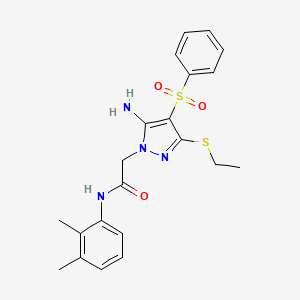

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)

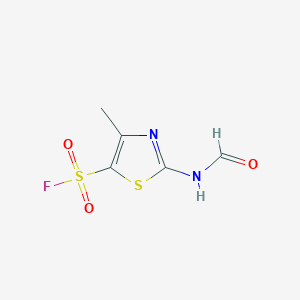

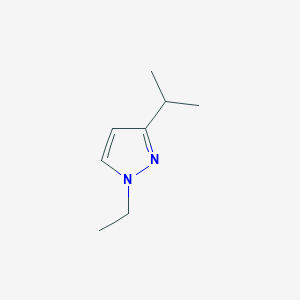

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)

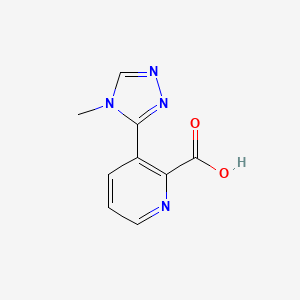

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)

![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)

![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)